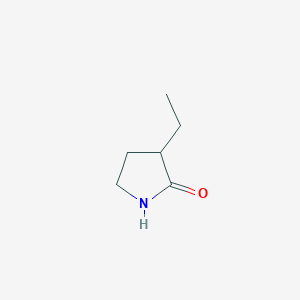

3-Ethyl-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-2-pyrrolidinone is a type of heterocyclic compound . It is a five-membered lactam present in both natural and synthetic compounds .

Synthesis Analysis

The synthesis of pyrrolidinones, including 3-Ethyl-2-pyrrolidinone, offers a great scope in the field of medicinal chemistry . A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results .Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-pyrrolidinone is characterized by a five-membered lactam . The structure and energetics of pyrrolidinones have been studied using high-level ab initio quantum chemical calculations .Chemical Reactions Analysis

A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the potential energy surface (PES) via the lowest ΔG# pathway in both the gas-phase and an ethanol solvent model .Applications De Recherche Scientifique

Isolation of Flavanols from White Tea

3-Ethyl-2-pyrrolidinone-substituted flavanols (EPSF) are marker compounds for long-term stored white teas . In a study, two representative epimeric EPSF compounds were isolated from white tea using centrifugal partition chromatography . The EPSF contents in white teas could also be applied for the prediction of the storage duration .

Inhibition of α-glucosidase

The isolated compounds from white tea, R- and S-EGCG-cThea, possessed in vitro inhibition effects on α-glucosidase . This suggests potential applications in the management of diabetes, as α-glucosidase inhibitors are used to control blood sugar levels.

Synthesis of Alkaloids and β-amino Acids

Pyrrolidin-2-ones, a class of compounds that includes 3-Ethyl-2-pyrrolidinone, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Biological Activities of Pyrrolone and Pyrrolidinone Derivatives

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . This suggests that 3-Ethyl-2-pyrrolidinone could potentially be used in the development of novel compounds active against different infections and diseases.

Recovery and Purification of Acetylenes, Olefins, and Diolefins

On a large scale, 3-Ethyl-2-pyrrolidinone finds applications in the recovery and purification of acetylenes, olefins, and diolefins . This is particularly important in the petrochemical industry.

Aromatics Extraction from Feedstocks

3-Ethyl-2-pyrrolidinone is also used in the extraction of aromatics from feedstocks . This process is crucial in the production of aromatic compounds for various industrial applications.

Mécanisme D'action

Target of Action

3-Ethyl-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered lactam present in both natural and synthetic compounds It’s known that pyrrolidinone derivatives can interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

For instance, some pyrrolidinones act as penetration enhancers due to their effects on the intercellular lipid bilayers in the stratum corneum . They penetrate into this region in such amounts that they alter the solubilizing ability of this site, thereby promoting drug partition into the skin .

Biochemical Pathways

Pharmacokinetics

Pyrrolidinone derivatives are generally known for their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Safety and Hazards

Orientations Futures

Pyrrolones and pyrrolidinones, including 3-Ethyl-2-pyrrolidinone, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Propriétés

IUPAC Name |

3-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBMHTFPJMSUDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-pyrrolidinone | |

CAS RN |

930-92-7 |

Source

|

| Record name | 3-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413988.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)

![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)